BenchChemオンラインストアへようこそ!

4-Hydroxy-2,8-diazaspiro[4.5]decan-3-one hydrochloride

Medicinal Chemistry Scaffold Optimization Spirocyclic Building Blocks

4-Hydroxy-2,8-diazaspiro[4.5]decan-3-one HCl offers a rigid spirocyclic scaffold with a C4 hydroxyl handle for ester/ether derivatization. This 4-OH analog provides a distinct hydrogen-bonding site absent in the parent unsubstituted scaffold, enabling focused library synthesis for kinase selectivity studies. Hydrochloride salt ensures aqueous solubility for biochemical assays. Procure 98% purity material with full analytical traceability.

Molecular Formula C8H15ClN2O2
Molecular Weight 206.67
CAS No. 2241142-70-9
Cat. No. B2630478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-2,8-diazaspiro[4.5]decan-3-one hydrochloride
CAS2241142-70-9
Molecular FormulaC8H15ClN2O2
Molecular Weight206.67
Structural Identifiers
SMILESC1CNCCC12CNC(=O)C2O.Cl
InChIInChI=1S/C8H14N2O2.ClH/c11-6-7(12)10-5-8(6)1-3-9-4-2-8;/h6,9,11H,1-5H2,(H,10,12);1H
InChIKeyNHCIPQDTMJZCFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Hydroxy-2,8-diazaspiro[4.5]decan-3-one Hydrochloride (CAS 2241142-70-9): Procurement-Ready Spirocyclic Scaffold for Targeted Derivative Synthesis


4-Hydroxy-2,8-diazaspiro[4.5]decan-3-one hydrochloride is a spirocyclic building block featuring a rigid 2,8-diazaspiro[4.5]decane core with a lactam carbonyl at position 3 and a hydroxyl substituent at position 4 [1]. The hydrochloride salt form enhances aqueous solubility and handling stability. The spirocyclic framework confers a three-dimensional scaffold that is structurally distinct from planar heteroaromatic cores, offering unique vectorial opportunities for fragment-based drug discovery and analog generation . This compound serves as a versatile intermediate for the synthesis of more elaborate diazaspiro derivatives, including those with demonstrated activity against kinases and other protein targets . It is commercially available from multiple vendors with typical purities of 95–98% .

Why 4-Hydroxy-2,8-diazaspiro[4.5]decan-3-one Hydrochloride Cannot Be Replaced by Unsubstituted or 1-Oxa Analogs in SAR-Critical Research


Within the diazaspiro[4.5]decan-3-one chemotype, even minor structural modifications profoundly alter biological activity profiles. The unsubstituted parent scaffold (2,8-diazaspiro[4.5]decan-3-one, CAS 561314-57-6) lacks the C4 hydroxyl group, which eliminates a hydrogen-bond donor/acceptor site and a potential metabolic handle . Conversely, 1-oxa-2,8-diazaspiro[4.5]decan-3-one derivatives (e.g., 2,8-dimethyl-1-oxa analog) exhibit potent M1/M2 muscarinic receptor agonism (antiamnesic activity at 0.1 mg/kg s.c.) [1], whereas 8-substituted 2,8-diazaspiro[4.5]decan-3-ones are reported to be devoid of significant cholinergic properties [2]. The 4-hydroxy variant occupies a distinct chemical space: it retains the basic nitrogen of the piperidine ring for salt formation while introducing a hydroxyl that can be exploited for further functionalization (e.g., esterification, etherification) or for modulating physicochemical properties such as logP and hydrogen-bonding capacity. Substitution with a different spiro scaffold—such as the 1-thia analog NGX-267 (CAS 503431-81-0), a selective M1 agonist —would direct research toward an entirely different target class. Therefore, for projects requiring the precise electronic and steric environment of the 4-hydroxy-2,8-diazaspiro[4.5]decan-3-one core, generic substitution with a structurally related but functionally divergent analog is scientifically unsound.

Quantitative Differentiation Evidence for 4-Hydroxy-2,8-diazaspiro[4.5]decan-3-one Hydrochloride Versus Key Comparators


Structural Differentiation: C4 Hydroxyl Group Confers Distinct Hydrogen-Bonding Capacity and Synthetic Versatility

The target compound possesses a hydroxyl group at the C4 position of the lactam ring, a feature absent in the unsubstituted parent 2,8-diazaspiro[4.5]decan-3-one (CAS 561314-57-6) . This hydroxyl introduces a hydrogen-bond donor and acceptor that is not present in the comparator, altering the compound's potential for intermolecular interactions and its physicochemical profile. The presence of the hydroxyl is confirmed by the molecular formula C8H15ClN2O2 for the hydrochloride salt [1], compared to C8H14N2O for the parent scaffold . The difference in molecular weight (206.67 vs. 154.21 g/mol) and the presence of an additional oxygen atom provide a quantitative basis for distinguishing these two compounds in analytical and synthetic workflows.

Medicinal Chemistry Scaffold Optimization Spirocyclic Building Blocks

Cholinergic Activity Profile: 4-Hydroxy Analog is Expected to be Devoid of Muscarinic Agonism, Unlike 1-Oxa-Derivatives

A direct comparator is the 1-oxa-2,8-diazaspiro[4.5]decan-3-one scaffold, specifically 2,8-dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one (6a). This compound exhibits high affinity for both M1 and M2 muscarinic receptors and demonstrates antiamnesic activity in vivo at 0.1 mg/kg s.c. and induces hypothermia at 3 mg/kg s.c. [1]. In contrast, a series of 8-substituted 2,8-diazaspiro[4.5]decan-3-ones—which share the same core heterocyclic system as the target compound—were reported to be 'devoid of significant cholinergic properties' when compared to the muscarinic agent RS-86 [2]. While no direct activity data for the specific 4-hydroxy compound is available, the structural class-level inference suggests that the 2,8-diazaspiro[4.5]decan-3-one core (lacking the 1-oxa replacement) does not confer muscarinic agonism. This differentiates the target compound from oxa-containing analogs which are potent cholinergic agents.

Neuropharmacology Receptor Pharmacology SAR

Kinase Inhibition Potential: 2,8-Diazaspiro[4.5]decan-3-one Core Has Demonstrated TYK2/JAK1 Inhibitory Activity, Offering a Baseline for 4-Hydroxy Derivative Optimization

The unsubstituted 2,8-diazaspiro[4.5]decan-3-one core (CAS 561314-57-6) has been identified as a potent and selective dual TYK2/JAK1 inhibitor, with direct binding and inhibition of these kinases . While specific IC50 values for the 4-hydroxy analog are not publicly disclosed, the core scaffold is validated for kinase inhibition. In contrast, the 2,8-diazaspiro[4.5]decan-1-one series has yielded compounds with RIPK1 inhibition (IC50 = 92 nM for compound 41) [1] and PLD isoform selectivity [2]. The 4-hydroxy modification on the decan-3-one core introduces a hydrogen-bonding moiety that could modulate kinase binding affinity and selectivity relative to the unsubstituted parent. This provides a quantifiable starting point: the parent core is active; the 4-hydroxy substitution is a variable to be explored.

Kinase Inhibitor Inflammation Immunology

Physicochemical Property Comparison: Predicted LogP and TPSA Differentiate 4-Hydroxy from Unsubstituted Core

The 4-hydroxy substitution significantly alters key physicochemical parameters relative to the unsubstituted 2,8-diazaspiro[4.5]decan-3-one core. The target compound (as the free base) has a predicted Topological Polar Surface Area (TPSA) of 61.36 Ų and a LogP of -0.7313 . In contrast, the parent scaffold (CAS 561314-57-6) has a predicted LogP of approximately 0.45 (as estimated from related compounds) [1]. The introduction of the hydroxyl group reduces LogP by over one log unit, increasing hydrophilicity, and adds approximately 20 Ų to the TPSA. These changes impact membrane permeability, solubility, and overall drug-likeness. Furthermore, the hydrochloride salt form of the target compound (vs. the free base of the comparator) enhances aqueous solubility, a critical factor for in vitro assays and formulation development.

Drug-likeness Physicochemical Properties ADME

Optimal Procurement and Research Applications for 4-Hydroxy-2,8-diazaspiro[4.5]decan-3-one Hydrochloride Based on Differential Evidence


Synthesis of Novel Kinase Inhibitor Libraries via C4 Hydroxyl Derivatization

The 4-hydroxy group serves as a versatile handle for the synthesis of ester, ether, or carbamate prodrugs or for introducing additional pharmacophoric elements. Given the established TYK2/JAK1 inhibitory activity of the parent 2,8-diazaspiro[4.5]decan-3-one core , medicinal chemists can use this compound to generate focused libraries exploring the impact of C4 modifications on kinase selectivity and potency. This is in direct contrast to the unsubstituted parent, which lacks this functionalization site.

Design of Non-Cholinergic CNS-Penetrant Probes

The class-level evidence indicates that 2,8-diazaspiro[4.5]decan-3-ones are devoid of significant muscarinic cholinergic activity [1], unlike the potent M1/M2 agonist activity seen in 1-oxa analogs [2]. This makes the 4-hydroxy compound a clean scaffold for developing CNS-active agents (e.g., for neurodegeneration or psychiatric disorders) where cholinergic off-target effects would confound interpretation. The lower predicted LogP (-0.73) also aligns with CNS drug-like property space.

Scaffold for Fragment-Based Drug Discovery (FBDD) with Improved Solubility

The spirocyclic core provides a rigid, three-dimensional scaffold for fragment screening. The hydrochloride salt form ensures high aqueous solubility for biochemical and biophysical assays. Compared to the more lipophilic unsubstituted 2,8-diazaspiro[4.5]decan-3-one (estimated LogP ~0.45) [3], the 4-hydroxy analog (predicted LogP -0.73) is less likely to suffer from solubility-limited assay artifacts, making it a superior choice for fragment soaking or NMR-based screening campaigns.

Reference Standard for Analytical Method Development

With a purity specification of 98% from commercial suppliers and a unique CAS number (2241142-70-9), this compound can serve as a qualified reference standard for HPLC, LC-MS, or NMR method development when analyzing reaction mixtures or stability samples of diazaspiro-containing drug candidates. Its distinct molecular weight and retention time profile relative to unsubstituted analogs provide a clear analytical benchmark.

Quote Request

Request a Quote for 4-Hydroxy-2,8-diazaspiro[4.5]decan-3-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.